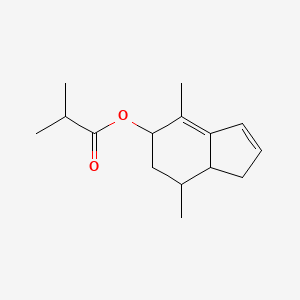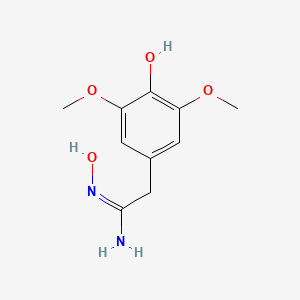
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex molecular arrangement that includes an indene core with methyl substitutions and a propanoate ester group. Its distinct chemical properties make it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to introduce the tetrahydro structure.
Methyl Substitution: Methyl groups are introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Esterification: The final step involves esterification of the indene derivative with 2-methylpropanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) acetate
- (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) butanoate
Uniqueness
Compared to similar compounds, (4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate exhibits unique properties due to the presence of the 2-methylpropanoate ester group
Properties
CAS No. |
68900-66-3 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(4,7-dimethyl-5,6,7,7a-tetrahydro-1H-inden-5-yl) 2-methylpropanoate |
InChI |
InChI=1S/C15H22O2/c1-9(2)15(16)17-14-8-10(3)12-6-5-7-13(12)11(14)4/h5,7,9-10,12,14H,6,8H2,1-4H3 |
InChI Key |
IMXFVUKGUTYGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=C2C1CC=C2)C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)




![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)


